molecular formula C12H13ClN4O2 B2973853 dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride CAS No. 16435-75-9

dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride

Cat. No.: B2973853
CAS No.: 16435-75-9
M. Wt: 280.71
InChI Key: SCNPGKBZQYWAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride is a chemical compound with the molecular formula C12H13ClN4O2. It is a derivative of dibenzo-p-dioxin, a polycyclic heterocyclic organic compound. This compound is known for its unique structure, which includes two benzene rings connected by a 1,4-dioxin ring, and four amine groups attached at the 2, 3, 7, and 8 positions. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride typically involves the following steps:

    Formation of Dibenzo-p-dioxin: This can be achieved through the condensation of appropriate phenolic precursors under controlled conditions.

    Introduction of Amine Groups: The amine groups are introduced through nitration followed by reduction. The nitration step involves treating dibenzo-p-dioxin with nitric acid, followed by reduction using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Formation of Hydrochloride Salt: The final step involves treating the tetramine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

    Substitution: The amine groups can participate in substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of dibenzo-p-dioxin.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the amine groups.

Scientific Research Applications

Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-1,4-dioxin: The parent compound without the amine groups.

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin with chlorine atoms instead of amine groups.

    Polychlorinated dibenzodioxins (PCDDs): A group of related compounds with varying degrees of chlorination.

Uniqueness

Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride is unique due to the presence of four amine groups, which confer distinct chemical and biological properties. Unlike its chlorinated counterparts, this compound is less toxic and has different reactivity, making it valuable for specific research and industrial applications.

Biological Activity

Dibenzo-p-dioxin-2,3,7,8-tetramine; hydrochloride (often referred to as TCDD) is a potent environmental contaminant known for its significant biological activity and toxicological effects. This compound belongs to a class of chemicals known as polychlorinated dibenzo-p-dioxins (PCDDs), which have been extensively studied due to their adverse health effects on humans and animals.

TCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR) , a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism and cellular responses to environmental toxins. Upon binding to AhR, TCDD induces the expression of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and toxins. This activation can lead to both beneficial and detrimental effects depending on the dose and duration of exposure .

Health Effects and Toxicity

The biological activity of TCDD is associated with a wide range of health effects:

  • Carcinogenicity : TCDD is classified as a probable human carcinogen. Studies have shown that chronic exposure can lead to various cancers, including liver, lung, and skin cancers . The compound has been linked to increased mortality rates from cancer in epidemiological studies .
  • Reproductive and Developmental Toxicity : TCDD exposure during pregnancy has been associated with teratogenic effects and developmental disorders in offspring. It can disrupt endocrine function leading to reproductive harm .
  • Immunotoxicity : TCDD has been shown to suppress immune responses, making individuals more susceptible to infections and diseases. This immunosuppressive effect is particularly concerning in populations with high levels of exposure .
  • Metabolic Disorders : Long-term exposure to TCDD has been linked to metabolic disorders such as diabetes and dyslipidemia. It alters lipid metabolism and glucose tolerance through mechanisms involving liver enzyme induction .

Case Studies

  • Severe Intoxication Cases : A study documented two cases of severe TCDD intoxication in women who developed chloracne, a severe skin condition associated with dioxin exposure. One patient had an extraordinarily high blood fat level of TCDD (144,000 pg/g), leading to extensive health complications, while another with lower levels exhibited milder symptoms .
  • Longitudinal Health Effects : Research involving populations exposed to TCDD-contaminated environments has shown significant long-term health impacts. A cohort study indicated that higher levels of PCDDs were correlated with increased risks of all-cause mortality and specific cancers .

Table: Summary of Biological Effects of TCDD

Effect Description References
CarcinogenicityIncreased risk for various cancers; classified as a probable human carcinogen
Reproductive ToxicityPotential teratogenic effects; reproductive harm observed in animal studies
ImmunotoxicitySuppression of immune responses; increased susceptibility to infections
Metabolic DisordersAlterations in lipid metabolism; links to diabetes and cardiovascular diseases
Skin EffectsDevelopment of chloracne; severe skin lesions persisting for years post-exposure

Properties

IUPAC Name

dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2.ClH/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9;/h1-4H,13-16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRREUFLUPYQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC3=C(O2)C=C(C(=C3)N)N)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.